![molecular formula C28H26FN3O2S B2988784 2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 681216-97-7](/img/structure/B2988784.png)
2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C28H26FN3O2S and its molecular weight is 487.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure features an indole unit, a pyrazole moiety, and a sulfanyl group. These structural components are critical for its biological activity and interaction with various biological targets.
Antitumor Activity
Research has indicated that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, thiazole-bearing molecules have shown promising results in inhibiting cancer cell proliferation. The presence of electron-donating groups on the phenyl rings enhances cytotoxic activity against various cancer cell lines, including HT29 and Jurkat cells .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound 9 | A-431 | 1.61 ± 1.92 |
Compound 10 | Jurkat | 1.98 ± 1.22 |
The structure–activity relationship (SAR) analysis suggests that modifications to the phenyl ring can significantly influence the antitumor efficacy of derivatives similar to the compound .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been explored. Inhibitors targeting TNFα and TNFR1 pathways have been identified as crucial for managing inflammatory responses. The sulfanyl group in the compound may facilitate interactions with these targets, enhancing its efficacy as an anti-inflammatory agent .
Antiviral Activity
N-Heterocycles, including those with pyrazole and indole components, have been reported to exhibit antiviral properties. The compound's structural features may allow it to interfere with viral replication processes, presenting a potential avenue for further research in antiviral drug development .
The mechanisms underlying the biological activities of this compound involve interactions with specific protein targets:
- Antitumor Mechanism : The compound may induce apoptosis in cancer cells by activating intrinsic pathways or inhibiting anti-apoptotic proteins such as Bcl-2.
- Anti-inflammatory Mechanism : By blocking TNFα signaling pathways, the compound can reduce inflammation and associated tissue damage.
Case Studies
Several studies have investigated compounds structurally related to this compound:
- Study on Antitumor Effects : A series of thiazole derivatives were tested against different cancer cell lines, demonstrating that modifications to the phenyl ring significantly affected their IC50 values.
- Inflammation Model : In vivo studies using animal models showed that compounds similar to the target exhibited reduced levels of inflammatory cytokines when administered during induced inflammation.
Properties
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O2S/c1-3-31-17-27(23-6-4-5-7-25(23)31)35-18-28(33)32-26(20-8-12-21(29)13-9-20)16-24(30-32)19-10-14-22(34-2)15-11-19/h4-15,17,26H,3,16,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZWZVMBBVSHGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.